N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-13-3-6-19(14(2)7-13)28(24,25)21-10-15-8-20(23)22(11-15)16-4-5-17-18(9-16)27-12-26-17/h3-7,9,15,21H,8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFXFAPNFDQGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have shown activity against various cancer cell lines.
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly, either by suppressing tubulin polymerization or stabilizing microtubule structure. This can lead to mitotic blockade and cell apoptosis, disrupting the growth of cancer cells.
Pharmacokinetics
The compound’s drug-likeness and bioavailability have been predicted to be favorable based on in silico screening.
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and apoptosis in cancer cells, as observed with similar compounds. This can lead to a reduction in the growth and proliferation of these cells.
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure suggests a multifaceted interaction profile that may influence various biological pathways. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a pyrrolidine ring and a sulfonamide group. The presence of these functional groups suggests possible interactions with biological targets such as enzymes and receptors.
Molecular Formula
- Chemical Formula: C18H22N2O4S
- Molecular Weight: 366.44 g/mol
Biological Activity Overview
Research into the biological activity of similar compounds has revealed several key areas of interest:
- Anticancer Activity : Compounds with dioxole and pyrrolidine structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against solid tumors .
- Antimicrobial Effects : Similar sulfonamide compounds have been investigated for their antimicrobial properties, showing efficacy against specific bacterial strains. The mechanism often involves inhibition of folate synthesis pathways in bacteria .
- Neuropharmacological Effects : Some derivatives exhibit activity at GABA receptors, suggesting potential anxiolytic or anticonvulsant properties. This could be attributed to their ability to modulate neurotransmitter systems in the central nervous system .
Anticancer Studies
A study evaluated the anti-proliferative activity of various synthesized compounds similar to this compound on human cancer cell lines. The results indicated that certain analogs exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil, highlighting their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (μM) | Comparison (5-FU IC50) |
|---|---|---|---|
| 4e | Ec9706 | 8.23 | 23.26 |
| 4e | Eca109 | 16.22 | 30.25 |
Antimicrobial Activity
Research has shown that related benzoxazepine derivatives possess limited antimicrobial activity against specific pathogens. The observed effects suggest that modifications in the chemical structure can enhance or diminish antibacterial properties .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Receptor Modulation : The dioxole moiety may interact with neurotransmitter receptors (e.g., GABA_A), influencing neuronal excitability and potentially providing anxiolytic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of sulfonamide derivatives with a pyrrolidinone scaffold. Below is a detailed comparison with structurally related compounds, focusing on molecular properties and substituent effects.
Structural and Molecular Data
†Estimated based on structural similarity to , which shares a comparable sulfonamide group.
Key Observations
Substituent Effects on Lipophilicity: The benzo[d][1,3]dioxol group in the target compound and may enhance lipophilicity compared to simpler aryl groups (e.g., chlorophenyl in or ethoxyphenyl in ).
Electronic and Steric Differences :
- The 2,4-dimethylbenzenesulfonamide in the target compound and introduces steric hindrance near the sulfonamide’s sulfonyl group, which could influence binding to biological targets.
- The ethoxy group in provides an electron-donating substituent, whereas the chloro group in is electron-withdrawing, altering electronic properties of the aryl ring.
Conformational Flexibility: The hydroxypropyl chain in increases rotational freedom compared to the rigid pyrrolidinone scaffold in other compounds. The 5-oxopyrrolidin ring in the target compound and analogs introduces a planar ketone group, which may stabilize specific conformations via intramolecular hydrogen bonds.
Molecular Weight and Solubility: The target compound’s inferred molecular weight (~402.4) places it in a similar range as (402.5) and (392.9), suggesting comparable solubility profiles.
Limitations in Available Data
- Physicochemical properties (e.g., melting point, solubility) and biological activity data are absent in the provided evidence, limiting direct functional comparisons.
Q & A
Q. How can computational modeling predict off-target interactions or toxicity risks?
- In silico approaches :
- Molecular docking : Simulate binding to hERG channels or CYP450 isoforms to flag cardiotoxicity or drug-drug interactions .
- ADMET prediction : Use SwissADME or ProTox-II to estimate permeability, clearance, and LD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
